molecular formula C9H12N2O B12740341 1-(4-Methoxyphenyl)ethylidenehydrazine CAS No. 1081838-29-0

1-(4-Methoxyphenyl)ethylidenehydrazine

Cat. No.: B12740341
CAS No.: 1081838-29-0
M. Wt: 164.20 g/mol
InChI Key: ADNJIMDVLSCPOA-YRNVUSSQSA-N
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Description

1-(4-Methoxyphenyl)ethylidenehydrazine is a hydrazine derivative characterized by a 4-methoxyphenyl group attached to an ethylidenehydrazine backbone. This compound is synthesized via condensation reactions between 4-methoxybenzoyl hydrazine and substituted acetophenones under reflux conditions in methanol, yielding crystalline products with high purity (88%) . Key spectral features include:

  • IR: C=N stretch at 1596 cm⁻¹ and NH stretch at 3190 cm⁻¹.
  • ¹H NMR: Signals at δ 1.06 ppm (CH₃), 3.80 ppm (OCH₃), and aromatic protons between 6.82–7.52 ppm .

Properties

CAS No.

1081838-29-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)ethylidenehydrazine

InChI

InChI=1S/C9H12N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-6H,10H2,1-2H3/b11-7+

InChI Key

ADNJIMDVLSCPOA-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\N)/C1=CC=C(C=C1)OC

Canonical SMILES

CC(=NN)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE can be synthesized through the reaction of 1-(4-methoxyphenyl)ethanone with hydrazine hydrate under acidic or basic conditions . The reaction typically involves refluxing the reactants in ethanol or methanol as solvents. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in ) reduce reaction yields due to steric and electronic effects.
  • Methanol as a solvent () provides higher yields compared to ethanol (), likely due to better solubility of intermediates.

Structural and Spectral Comparisons

Crystallographic and spectroscopic data highlight differences in molecular planarity and electronic environments:

Compound Dihedral Angle (Aryl/Hydrazine Plane) IR C=N Stretch (cm⁻¹) ¹H NMR NH Signal (ppm)
1-(4-Methoxyphenyl)ethylidenehydrazine Not reported 1596 11.10
(E)-1-(Benzofuran-2-yl)ethylidenehydrazine 13.52°–23.44° 1580–1600 10.90–11.20
N’-(4-Hydroxy-3-methoxyphenyl)ethylidene derivatives 21.72° 1605 11.05

Analysis :

  • Methoxy groups enhance electron density on the aryl ring, lowering C=N stretching frequencies compared to nitro or chloro substituents.
  • Bulky substituents (e.g., benzofuran in ) increase dihedral angles, reducing conjugation and planarity.

Structure-Activity Insights :

  • Hydrazine-thioether hybrids (e.g., ) show improved bioavailability due to increased lipophilicity.

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